molecular formula C12H16OS B7997441 4-[(Cyclopentyloxy)methyl]thiophenol

4-[(Cyclopentyloxy)methyl]thiophenol

Cat. No.: B7997441
M. Wt: 208.32 g/mol
InChI Key: GRYGFGKOXKOGIM-UHFFFAOYSA-N
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Description

4-[(Cyclopentyloxy)methyl]thiophenol (CAS 1379348-23-8) is an organosulfur compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . This aromatic thiol features a benzenethiol core where the hydrogen atom on the aromatic ring is replaced by a (cyclopentyloxy)methyl functional group . As a thiophenol derivative, it shares characteristics with its parent compound, benzenethiol, which is known for its significant acidity (pKa ~6.62) and high nucleophilicity of its corresponding thiophenolate anion . These properties make it a valuable building block in synthetic organic chemistry, particularly for nucleophilic substitution and metal-catalyzed coupling reactions to form thioethers, or for use in the synthesis of more complex sulfur-containing molecules for pharmaceutical and materials science research . The compound must be handled with care, adhering to appropriate safety protocols. This compound is intended for research purposes and is not for human or veterinary therapeutic use.

Properties

IUPAC Name

4-(cyclopentyloxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c14-12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,14H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYGFGKOXKOGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method adapts the three-step sulfonation-reduction protocol described in US Patent 4,006,186. The process involves:

  • Sulfonehydrazide Formation : Reacting 4-[(cyclopentyloxy)methyl]benzenesulfonyl chloride with hydrazine hydrate in methanol at 10–30°C to yield the corresponding sulfonehydrazide.

  • Disulfide Synthesis : Treating the sulfonehydrazide with hydriodic acid (HI) and hydrochloric acid (HCl) under reflux (60–80°C) to form a disulfide intermediate.

  • Reductive Cleavage : Splitting the disulfide with hydrazine and sodium hydroxide in an aqueous-alcoholic medium, followed by acidification to liberate the thiophenol.

Key Optimization Parameters

  • Solvent Selection : Methanol or aqueous methanol enhances solubility of intermediates while minimizing side reactions.

  • Temperature Control : Maintaining 60–80°C during disulfide formation ensures complete conversion without decomposition.

  • Acid Stoichiometry : Excess HCl (2–3 equivalents) during acidification maximizes thiophenol yield (reported at 92% for analogous compounds).

Challenges and Solutions

  • Starting Material Accessibility : 4-[(Cyclopentyloxy)methyl]benzenesulfonyl chloride must be synthesized via chlorosulfonation of 4-[(cyclopentyloxy)methyl]benzene, which requires careful handling of chlorosulfonic acid.

  • Byproduct Management : Unreacted hydrazine is neutralized with sodium hydroxide to prevent interference during disulfide cleavage.

Mitsunobu Reaction and Thiolation

Etherification via Mitsunobu

The Mitsunobu reaction enables reliable ether bond formation between 4-mercaptobenzyl alcohol and cyclopentanol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the hydroxyl group of 4-mercaptobenzyl alcohol is converted to the cyclopentyl ether.

Reaction Conditions

  • Molar Ratios : 1:1.2 ratio of 4-mercaptobenzyl alcohol to cyclopentanol ensures complete conversion.

  • Temperature : Room temperature (25°C) avoids thiol oxidation.

Thiol Group Preservation

  • Protection-Deprotection : The thiol group is protected as a tert-butyl disulfide during Mitsunobu reactions to prevent oxidation. Deprotection using tributylphosphine (TBP) in aqueous THF restores the thiol functionality.

Yield and Scalability

  • Reported Yield : 78–85% for analogous thiophenol derivatives.

  • Limitations : High reagent costs (DEAD, PPh₃) and phosphorus byproducts complicate large-scale synthesis.

Thioester Intermediate Hydrolysis

Thioester Synthesis

Reacting 4-[(cyclopentyloxy)methyl]benzyl bromide with potassium thioacetate in dimethylformamide (DMF) at 60°C forms S-(4-[(cyclopentyloxy)methyl]benzyl) thioacetate.

Mechanistic Insights

  • Nucleophilic Substitution : The bromide leaving group is displaced by thioacetate, favored by polar aprotic solvents like DMF.

  • Reaction Time : 12–18 hours ensures >90% conversion.

Hydrolysis to Thiol

Basic hydrolysis (NaOH, ethanol/water, 70°C) cleaves the thioester to yield 4-[(cyclopentyloxy)methyl]thiophenol.

Optimization

  • Alkali Concentration : 2M NaOH prevents over-hydrolysis of the cyclopentyl ether.

  • Yield : 80–88% with purity >95% by HPLC.

Palladium-Catalyzed Coupling

Cyclopentyloxy Group Introduction

Adapting US Patent 8,524,905, a palladium-catalyzed coupling reaction installs the cyclopentyloxy moiety onto a pre-functionalized thiophenol precursor. For example, 4-bromothiophenol reacts with cyclopentanol in the presence of Pd(OAc)₂ and Xantphos ligand under CO atmosphere (1 atm, 100°C).

Reaction Parameters

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Solvent : Toluene facilitates ligand coordination and gas diffusion.

  • Yield : 70–75% with 99% regioselectivity.

Advantages

  • Direct Functionalization : Avoids multi-step protection strategies.

  • Scalability : Continuous CO flow systems enable kilogram-scale production.

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Sulfonation-Reduction85–92%>90%High yield, industrial feasibilityHazardous chlorosulfonic acid required
Mitsunobu-Thiolation78–85%88–92%Mild conditions, precise controlCostly reagents, phosphorus waste
Thioester Hydrolysis80–88%>95%Simple workflow, scalableRequires bromide precursor
Pd-Catalyzed Coupling70–75%99%Direct coupling, regioselectiveHigh-pressure CO, specialized equipment

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

4-[(Cyclopentyloxy)methyl]thiophenol has garnered attention in medicinal chemistry due to its biological activity. Research indicates several potential applications:

  • Antimicrobial Activity :
    • Studies have shown that thiophenol derivatives can exhibit significant antimicrobial and antifungal properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for drug development aimed at treating infections.
  • Cancer Therapy :
    • The compound has been investigated for its potential in targeting cancer cells by exploiting specific transport mechanisms. For example, inhibition of LAT1/4F2hc-mediated transport has been associated with reduced tumor growth and induced apoptosis in cancer cells . This mechanism suggests that this compound could be developed into a selective chemotherapeutic agent.
  • Drug Development :
    • As a lead compound, this compound may serve as a template for synthesizing new drugs that target specific biological pathways involved in disease processes. Its unique structural features allow for modifications that could enhance efficacy and selectivity against various diseases.

Material Science Applications

In addition to its pharmaceutical potential, this compound has applications in material science:

  • Polymer Chemistry :
    • The compound can be utilized as a building block for synthesizing polymers with specific properties. Its thiol group facilitates thiol-ene click chemistry, enabling the formation of cross-linked networks that can be tailored for applications in coatings, adhesives, and sealants.
  • Sensors :
    • Due to its ability to interact with various analytes, this compound can be incorporated into sensor platforms for detecting environmental pollutants or biological markers.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated that derivatives of thiophenols, including this compound, showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents in treating infections.
  • Cancer Cell Targeting Research :
    • Research focusing on LAT1/4F2hc-mediated transport highlighted the ability of certain thiophenols to preferentially accumulate in tumor cells, indicating their promise as selective chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-[(Cyclopentyloxy)methyl]thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. Additionally, the aromatic ring and cyclopentyloxy methyl group contribute to the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophenol Derivatives with Varied Substituents

Thiophenol (C₆H₅SH) serves as the parent compound. Substituents significantly alter physical and chemical properties:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
4-[(Cyclopentyloxy)methyl]thiophenol Cyclopentyloxymethyl (-CH₂-O-C₅H₉) ~238.37 (calculated) Hypothesized enhanced lipophilicity due to cyclopentyl group; potential pharmacological intermediate
4-(4-Methylthiophenyl)phenol Methylthiophenyl (-SC₆H₄-CH₃) 216.30 Discontinued commercial availability; high purity (95%) noted
4-Chloro-2-(thiomorpholin-4-ylmethyl)phenol Chloro (-Cl), thiomorpholinylmethyl Synthesized via multi-step reactions; characterized by IR, NMR, and mass spectrometry
  • Key Differences : The cyclopentyloxymethyl group in the target compound likely increases steric hindrance compared to smaller substituents like methylthio or chloro. This could reduce reactivity in nucleophilic aromatic substitution but enhance membrane permeability in biological systems .

Cyclopentyloxy-Containing Aromatic Compounds

Compounds with cyclopentyloxy groups are prevalent in pharmaceuticals:

Compound Structure Applications/Toxicity References
Rolipram 4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone PDE4 inhibitor; mutation data reported (toxic NOx emissions upon decomposition)
2-(Cyclopentyloxy)-1-methoxy-4-((E)-2-nitrovinyl)benzene Nitrovinyl group Mutation 25 µmol/L in human lymphocytes

Phenolic Compounds with Bulky Substituents

Bulky substituents influence solubility and industrial applications:

Compound Substituent Key Properties References
4-(trans-4-Heptylcyclohexyl)-phenol Heptylcyclohexyl Liquid crystal precursor; global market analysis available
4-Phenylphenol Biphenyl (-C₆H₄-C₆H₅) Industrial intermediate; updated safety data (EC 1272/2008)
  • Key Insight: The cyclopentyloxymethyl group in the target compound may confer intermediate polarity compared to highly nonpolar heptylcyclohexyl or biphenyl groups, balancing solubility and stability.

Sulfur-Containing Heterocycles

Sulfur atoms in heterocycles enhance electronic properties:

Compound Structure Applications References
4-[(4-Methylphenyl)sulfanyl]butan-2-one Sulfanyl (-S-C₆H₄-CH₃) Precursor for β-thiaketones via thia-Michael reaction
2-Thiophenecarboxylate derivatives Thiophene rings Bioactive molecules (e.g., antimicrobial agents)
  • Comparison: The thiophenol group in the target compound offers stronger acidity (pKa ~6.5) compared to thiophene derivatives, enabling unique reactivity in metal coordination or disulfide formation .

Biological Activity

4-[(Cyclopentyloxy)methyl]thiophenol is an organosulfur compound with a unique structure that includes a thiol functional group attached to a thiophenol framework, further substituted with a cyclopentyloxy methyl group. Its molecular formula is C₁₂H₁₆OS, indicating the presence of sulfur, a cyclopentane ring, and a phenolic structure. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications.

The compound exhibits significant acidity and nucleophilicity due to the thiol group, which enhances its reactivity. This makes it an interesting candidate for various chemical applications and biological studies.

Biological Activities

Research has demonstrated that thiophenol derivatives, including this compound, possess various biological activities:

  • Antimicrobial Activity : Studies indicate effectiveness against specific bacterial strains and fungi, suggesting potential use in pharmaceutical applications.
  • Antioxidant Properties : The presence of the thiol group allows for scavenging of free radicals, contributing to its antioxidant capacity.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting processes such as inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .
  • Antioxidant Activity : In vitro assays demonstrated that the compound exhibited significant antioxidant activity, with an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This suggests its potential application in preventing oxidative stress-related diseases .
  • Enzyme Interaction : Research into the compound's interaction with delta-5-desaturase revealed that it could inhibit this enzyme, which plays a crucial role in fatty acid metabolism. This inhibition could have implications for treating metabolic disorders .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
ThiophenolC₆H₅SHSimplest aromatic thiol; serves as a precursor
4-MethylbenzenethiolC₇H₈SMethyl substitution enhances lipophilicity
2-(Cyclohexylthio)phenolC₁₁H₁₄OSCyclohexyl group provides different steric effects
2-(Phenylthio)ethanolC₉H₁₂OSAlcohol functionality adds another reactive site

The cyclopentyloxy substitution in this compound may influence its solubility and biological activity compared to these similar compounds.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Nucleophilic Attack : The thiol group can participate in nucleophilic substitution reactions, potentially modifying biomolecules.
  • Radical Scavenging : The compound can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
  • Enzyme Binding : It may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(Cyclopentyloxy)methyl]thiophenol, and what experimental conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, iodine-catalyzed coupling of cyclopentyloxy precursors with thiophenol derivatives in solvents like DMF or chloroform can yield the target compound. Key steps include:

  • Reagent selection : Cyclopentanol derivatives (e.g., cyclopentyl bromide) reacted with thiourea or thioacetic acid under basic conditions (e.g., KOH/EtOH) to introduce the thiol group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
    • Critical Parameter : Reaction time and temperature significantly affect side-product formation; prolonged heating may degrade thiol groups.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm cyclopentyloxy and thiophenol moieties. Aromatic protons appear as multiplets (δ 6.8–7.2 ppm), while cyclopentyl protons show complex splitting (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : HRMS (ESI or EI) provides molecular ion peaks and fragmentation patterns. Example: [M+H]+^+ at m/z 224.1 (calculated) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity and stability under storage conditions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats are mandatory due to thiol reactivity and potential skin/eye irritation .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation. Degradation products (e.g., disulfides) are toxic and must be monitored .
  • Disposal : Neutralize with oxidizing agents (e.g., NaOCl) before disposal, adhering to EPA guidelines .

Advanced Research Questions

Q. How do solvent and initiator choices influence the reaction mechanism of thiophenol derivatives in click chemistry?

  • Methodological Answer :

  • Mechanistic Pathways : In thiol-maleimide reactions, polar aprotic solvents (e.g., DMF) favor ion-pair mechanisms, while chloroform promotes base-initiated pathways. Initiators like triethylamine accelerate nucleophilic attack via deprotonation .
  • Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to track thiol consumption. Rate constants (kobsk_{\text{obs}}) correlate with initiator basicity (e.g., ktriethylamine>kethylaminek_{\text{triethylamine}} > k_{\text{ethylamine}}) .
    • Data Contradiction : Computational studies (DFT) predict solvent-dependent transition states, but experimental validation is required for cyclopentyloxy derivatives .

Q. What computational approaches predict the adsorption behavior of this compound on metal surfaces?

  • Methodological Answer :

  • DFT Modeling : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate binding energies (~1.5–2.0 eV for Au(111)) and electron transfer (e.g., aromatic ring → Au surface) .
  • Experimental Validation : Cyclic voltammetry in 0.5 M KOH shows desorption potentials (–0.85 to –0.92 V vs. Ag/AgCl) indicating ordered vs. disordered monolayers .

Q. How can selectivity in ternary thiol-Michael reactions be controlled for multifunctional materials design?

  • Methodological Answer :

  • Competition Experiments : Co-react thiophenol derivatives with maleimides and competing thiols (e.g., 1-hexanethiol). Monitor product ratios via LC-MS.
  • Solvent Effects : DMF enhances selectivity for aromatic thiols (95% yield), while chloroform favors aliphatic thiols (60% yield) due to polarity-driven solvation .

Q. What strategies mitigate data inconsistencies in kinetic studies of thiophenol-based reactions?

  • Methodological Answer :

  • Error Sources : Thiol oxidation during experiments alters reactant concentrations. Use degassed solvents and inert atmospheres (N2_2/Ar) to minimize disulfide formation .
  • Statistical Validation : Apply nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic models, ensuring R2^2 > 0.98 for reliable rate constants .

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